1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)- typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route while optimizing reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly FGFRs.
Industry: The compound may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)- involves its interaction with FGFRs. The compound binds to the receptor, inhibiting its activation and subsequent downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can lead to reduced cell proliferation, migration, and survival, making it effective in targeting cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)- can be compared with other FGFR inhibitors such as:
- AZD4547
- Erdafitinib (JNJ-42756493)
- CH5183184
- BGJ-398
- LY2874455
- Pemigatinib (INCB054828)
What sets 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)- apart is its unique structure, which may offer distinct binding properties and efficacy profiles compared to other FGFR inhibitors .
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-cyclobutylpyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C17H17N3O2S/c18-13-9-15-16(12-5-4-6-12)11-20(17(15)19-10-13)23(21,22)14-7-2-1-3-8-14/h1-3,7-12H,4-6,18H2 |
InChI Key |
QOWIZLPGCQSYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CN(C3=C2C=C(C=N3)N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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